molecular formula C10H13Cl2NO2 B14338724 3,5-Dichloro-4-(2-ethoxyethoxy)aniline CAS No. 96404-81-8

3,5-Dichloro-4-(2-ethoxyethoxy)aniline

Cat. No.: B14338724
CAS No.: 96404-81-8
M. Wt: 250.12 g/mol
InChI Key: PQJNLEDYOUFVOE-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(2-ethoxyethoxy)aniline is a chemical compound that belongs to the class of dichloroanilines. It consists of an aniline ring substituted with two chlorine atoms and an ethoxyethoxy group. This compound is used in various industrial applications, including the production of dyes and herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(2-ethoxyethoxy)aniline typically involves the chlorination of aniline derivatives. One common method starts with 3,5-dichloronitrobenzene, which undergoes catalytic hydrogenation and Bamberger rearrangement to form the desired product . This method is efficient and avoids the large amount of waste acid from traditional reactions such as diazotization, hydrolysis, and nitration .

Industrial Production Methods

Industrial production of this compound often involves continuous synthesis processes using fixed bed microreactors. This method allows for high efficiency and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines .

Scientific Research Applications

3,5-Dichloro-4-(2-ethoxyethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(2-ethoxyethoxy)aniline involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles in the target molecules . This interaction can lead to various biochemical effects, depending on the specific molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

3,5-Dichloro-4-(2-ethoxyethoxy)aniline is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other dichloroanilines. This unique structure allows it to be used in specific applications where other dichloroanilines may not be suitable .

Properties

CAS No.

96404-81-8

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

3,5-dichloro-4-(2-ethoxyethoxy)aniline

InChI

InChI=1S/C10H13Cl2NO2/c1-2-14-3-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4,13H2,1H3

InChI Key

PQJNLEDYOUFVOE-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(C=C(C=C1Cl)N)Cl

Origin of Product

United States

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